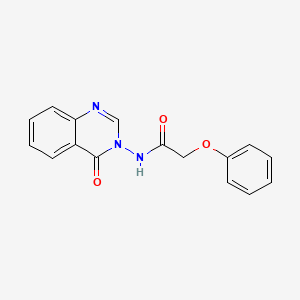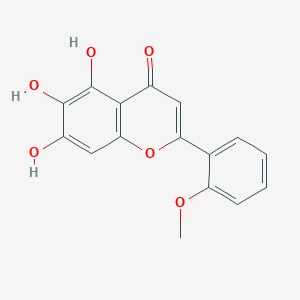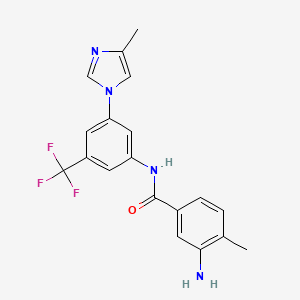
S-(1-cyano-5-(4-methoxyphenyl)-5-oxopentan-2-yl) O-ethyl carbonodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“S-(1-cyano-5-(4-methoxyphenyl)-5-oxopentan-2-yl) O-ethyl carbonodithioate” is an organic compound that belongs to the class of carbonodithioates
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “S-(1-cyano-5-(4-methoxyphenyl)-5-oxopentan-2-yl) O-ethyl carbonodithioate” typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the cyano group: This can be achieved through a nucleophilic substitution reaction where a suitable leaving group is replaced by a cyano group.
Introduction of the methoxyphenyl group: This step might involve a Friedel-Crafts alkylation reaction to attach the methoxyphenyl group to the pentanone backbone.
Formation of the carbonodithioate group: This can be done by reacting the intermediate compound with carbon disulfide and an appropriate alkylating agent, such as ethyl iodide, under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
“S-(1-cyano-5-(4-methoxyphenyl)-5-oxopentan-2-yl) O-ethyl carbonodithioate” can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The carbonodithioate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of “S-(1-cyano-5-(4-methoxyphenyl)-5-oxopentan-2-yl) O-ethyl carbonodithioate” would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- S-(1-cyano-5-phenyl-5-oxopentan-2-yl) O-ethyl carbonodithioate
- S-(1-cyano-5-(4-hydroxyphenyl)-5-oxopentan-2-yl) O-ethyl carbonodithioate
- S-(1-cyano-5-(4-chlorophenyl)-5-oxopentan-2-yl) O-ethyl carbonodithioate
Uniqueness
“S-(1-cyano-5-(4-methoxyphenyl)-5-oxopentan-2-yl) O-ethyl carbonodithioate” is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature might enhance its solubility, stability, or interaction with specific biological targets compared to similar compounds.
Propriétés
Formule moléculaire |
C16H19NO3S2 |
|---|---|
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
O-ethyl [1-cyano-5-(4-methoxyphenyl)-5-oxopentan-2-yl]sulfanylmethanethioate |
InChI |
InChI=1S/C16H19NO3S2/c1-3-20-16(21)22-14(10-11-17)8-9-15(18)12-4-6-13(19-2)7-5-12/h4-7,14H,3,8-10H2,1-2H3 |
Clé InChI |
PJSAEBMARVETOI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=S)SC(CCC(=O)C1=CC=C(C=C1)OC)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl 2-(3-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B11832863.png)

![4-[(6R)-2-Amino-6,7,8,9-tetrahydro-1-methoxy-5H-benzocyclohepten-6-yl]-1-piperazineethanol](/img/structure/B11832874.png)

![Ethyl 2-amino-2-[(2-phenylacetyl)hydrazinylidene]acetate](/img/structure/B11832890.png)
![Oxirane, 2-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-, (2S)-](/img/structure/B11832895.png)


![3-iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11832907.png)

![8-Bromo-N-((5-fluoro-2,3-dihydrobenzofuran-4-yl)methyl)imidazo[1,5-c]pyrimidin-5-amine](/img/structure/B11832927.png)


